6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
CAS No.: 1058239-78-3
Cat. No.: VC11947064
Molecular Formula: C22H21FN4O2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058239-78-3 |
|---|---|
| Molecular Formula | C22H21FN4O2 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-14-21(28)27(16-24-20)15-22(29)26-12-10-25(11-13-26)19-4-2-1-3-5-19/h1-9,14,16H,10-13,15H2 |
| Standard InChI Key | IDPHUUDIFGPAFC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
6-(4-Fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one (CAS: 1058239-78-3) is a dihydropyrimidinone derivative with the molecular formula C₂₂H₂₁FN₄O₂ and a molecular weight of 392.4 g/mol. Its structure comprises:
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A dihydropyrimidin-4-one core with a ketone group at position 4.
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A 4-fluorophenyl substituent at position 6.
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A 2-(4-phenylpiperazin-1-yl)ethyl group attached to position 3 via a carbonyl linkage.
The compound’s IUPAC name and SMILES representation are:
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IUPAC: 6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one.
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SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F.
Key spectral data include:
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1H NMR: Signals for aromatic protons (δ 7.1–7.6 ppm), methine protons (δ 4.3–4.8 ppm), and NH protons (δ 8.0–8.5 ppm) .
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13C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and piperazine carbons (δ 45–55 ppm) .
Synthesis and Structural Optimization
The compound is synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives . Post-synthetic modifications introduce the 4-phenylpiperazine moiety through nucleophilic substitution or coupling reactions .
Table 1: Key Synthetic Parameters
The imidazolidin-2-one pharmacophore is critical for bioactivity; expanding this ring to a six-membered structure reduces potency .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits nanomolar cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma, IC₅₀ = 3.6–6.3 µM) . Mechanisms include:
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Tubulin polymerization inhibition by binding to the colchicine site .
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G₂/M cell cycle arrest and apoptosis induction via caspase-3 activation .
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Anti-angiogenic effects comparable to combretastatin A-4 in chick chorioallantoic membrane (CAM) assays .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (NSCLC) | 3.6 | Tubulin binding, G₂/M arrest |
| RT112 (bladder cancer) | 5.2 | FGFR3 inhibition |
| MCF-7 (breast cancer) | 4.8 | DNA intercalation |
Antimicrobial Activity
The compound shows broad-spectrum activity:
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Antibacterial: MIC = 62.5 µg/mL against Pseudomonas aeruginosa .
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Antifungal: Zone of inhibition = 6–11 mm against Candida albicans and Aspergillus niger .
Anti-inflammatory Activity
In carrageenan-induced paw edema models, it reduces inflammation by 50–60% via TLR signaling pathway modulation .
Pharmacokinetics and Toxicity
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